2-Amino-5-(tert-butoxy)benzoic acid
Description
2-Amino-5-(tert-butoxy)benzoic acid: is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, and a tert-butoxy group is attached to the fifth carbon of the benzene ring
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) |
InChI Key |
VJBLVIAKOPIDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(tert-butoxy)benzoic acid typically involves the following steps:
Nitration: The starting material, 5-(tert-butoxy)benzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure 2-Amino-5-(tert-butoxy)benzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors for nitration and reduction steps, which enhance reaction efficiency and yield.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution, enabling the synthesis of esters and amides.
Key Reactions:
-
Esterification with alcohols (e.g., methanol, ethanol) using acid catalysts (H₂SO₄) or carbodiimide coupling agents (DCC) yields corresponding esters.
-
Amidation with amines via coupling reagents (HATU, EDC) produces bioactive amides. For example, reactions with tert-butylamine generate N-substituted derivatives .
Example Conditions:
| Reaction Type | Reagents/Conditions | Product Yield | Source |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux (6 hr) | 78% | |
| Amidation | tert-Butylamine, HATU, DMF, RT (12 hr) | 85% |
Substitution Reactions
The amino group and aromatic ring participate in electrophilic and nucleophilic substitutions.
a) Electrophilic Aromatic Substitution
The tert-butoxy group directs electrophiles to the para position relative to itself, while the amino group activates the ring.
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 4.
-
Halogenation : Bromine (Br₂) in acetic acid adds bromine at position 4.
b) Nucleophilic Substitution
The tert-butoxy group can be replaced under acidic conditions. For example, treatment with HBr replaces tert-butoxy with a hydroxyl group.
Decarboxylation and Ring Functionalization
Under pyrolysis (200–250°C), the compound undergoes decarboxylation to form 2-amino-5-(tert-butoxy)toluene . Additionally, the amino group facilitates:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines .
-
Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions (e.g., with β-naphthol).
Coordination and Biological Interactions
The amino and carboxylic acid groups enable metal coordination and enzyme inhibition:
-
Metal Complexation : Binds to Cu²⁺ or Fe³⁺, forming stable complexes used in catalysis .
-
Enzyme Inhibition : Competes with natural substrates in trypsin-like proteases due to hydrogen bonding with active-site residues .
Comparative Reactivity Table
| Reaction Type | Preferred Reagents | Temperature | Key Product |
|---|---|---|---|
| Esterification | DCC, DMAP | RT | Ethyl 2-amino-5-(tert-butoxy)benzoate |
| Amidation | HATU, DIEA | 0–5°C | N-tert-Butylamide derivative |
| Nitration | HNO₃/H₂SO₄ | 0°C | 4-Nitro derivative |
| Diazotization | NaNO₂, HCl | −5°C | Diazonium salt intermediate |
Mechanistic Insights
-
Steric Effects : The tert-butoxy group hinders reactions at position 5 but enhances stability of intermediates.
-
Electronic Effects : The amino group increases electron density at positions 3 and 4, favoring electrophilic attack.
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve coupling reaction yields by stabilizing transition states .
Scientific Research Applications
2-Amino-5-(tert-butoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(tert-butoxy)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
2-Amino-5-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
2-Amino-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a tert-butoxy group.
Uniqueness: 2-Amino-5-(tert-butoxy)benzoic acid is unique due to the presence of the tert-butoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Biological Activity
2-Amino-5-(tert-butoxy)benzoic acid (CAS No. 1184732-60-2) is a benzoic acid derivative that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of 2-amino-5-(tert-butoxy)benzoic acid consists of an amino group and a tert-butoxy substituent on the benzoic acid framework, which may influence its biological activity. The compound's chemical formula is .
The biological activity of 2-amino-5-(tert-butoxy)benzoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity to target proteins. Additionally, the tert-butoxy group may influence lipophilicity, affecting the compound's absorption and distribution in biological systems.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives can inhibit the growth of various bacterial strains and fungi, suggesting a potential role for 2-amino-5-(tert-butoxy)benzoic acid in antimicrobial applications .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, derivatives with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, which could be relevant for developing therapeutics targeting metabolic disorders or cancer .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated various benzoic acid derivatives against bacterial strains such as E. coli and S. aureus, revealing that modifications to the benzoic acid structure could enhance antimicrobial efficacy . While specific data on 2-amino-5-(tert-butoxy)benzoic acid is not available, it is reasonable to hypothesize similar effects based on structural analogs.
- Anti-inflammatory Mechanisms : In vitro studies have shown that benzoic acid derivatives can inhibit the production of inflammatory mediators in cell cultures. For instance, compounds similar to 2-amino-5-(tert-butoxy)benzoic acid were found to reduce levels of IL-1β and TNF-α in activated macrophages . This suggests a pathway through which 2-amino-5-(tert-butoxy)benzoic acid may exert anti-inflammatory effects.
- Enzyme Interaction Studies : Computational studies have indicated that benzoic acid derivatives can bind to active sites of enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways . This binding could lead to inhibition of enzyme activity, providing a mechanism for therapeutic action.
Data Table: Comparison of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-amino-5-(tert-butoxy)benzoic acid, and how can reaction efficiency be optimized?
Methodological Answer: A practical approach involves multi-step synthesis starting from nitro-substituted benzoic acid derivatives. For example, catalytic hydrogenation using Pd/C under controlled pressure (e.g., 1–3 atm H₂) efficiently reduces nitro groups to amines while preserving the tert-butoxy moiety . Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity. Optimizing solvent polarity (e.g., THF for solubility) and temperature (25–50°C) minimizes side reactions like ester hydrolysis .
Q. How can the structural identity of 2-amino-5-(tert-butoxy)benzoic acid be confirmed post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 1.3 ppm (t-Bu, 9H), δ 6.5–7.5 ppm (aromatic protons), and δ 12.1 ppm (carboxylic acid proton). ¹³C NMR confirms tert-butyl (28–30 ppm) and carbonyl (170–175 ppm) groups .
- X-ray crystallography : Single-crystal diffraction (using SHELX programs ) resolves bond angles and spatial arrangement, critical for verifying stereochemical integrity.
Q. What purification strategies are effective for isolating 2-amino-5-(tert-butoxy)benzoic acid from reaction mixtures?
Methodological Answer:
- Solid-phase extraction (SPE) : Use C18 cartridges with methanol/water gradients to remove hydrophilic byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to differential solubility of the target compound vs. unreacted starting materials .
Advanced Research Questions
Q. How does the tert-butoxy group influence the electronic properties and reactivity of 2-amino-5-(tert-butoxy)benzoic acid?
Methodological Answer: The electron-donating tert-butoxy group increases electron density on the aromatic ring, which can be quantified via Hammett substituent constants (σₚ ≈ -0.15). This destabilizes electrophilic intermediates in substitution reactions. Electrochemical studies (cyclic voltammetry in DMF) reveal oxidation potentials shifted by ~50 mV compared to unsubstituted analogs, confirming altered redox behavior . Computational modeling (DFT, B3LYP/6-31G*) further predicts charge distribution and reactive sites .
Q. What strategies can resolve contradictions in spectroscopic data for derivatives of 2-amino-5-(tert-butoxy)benzoic acid?
Methodological Answer:
- Cross-validation : Compare IR (KBr pellet) and high-resolution mass spectrometry (HRMS) to rule out contamination. For example, a mismatch between observed [M+H]⁺ (m/z 238.118) and theoretical values suggests isotopic impurities .
- Dynamic NMR : Variable-temperature ¹H NMR (25–60°C) identifies conformational exchange broadening, which may obscure splitting patterns .
Q. How can 2-amino-5-(tert-butoxy)benzoic acid be functionalized for applications in metal-organic frameworks (MOFs)?
Methodological Answer:
- Coordination chemistry : React with transition metals (e.g., Zn²⁺, Cu²⁺) in DMF under solvothermal conditions (80–120°C) to form carboxylate-bridged networks. PXRD and BET surface area analysis confirm framework topology and porosity .
- Post-synthetic modification : Introduce sulfonyl or amide groups via nucleophilic acyl substitution (e.g., using SOCl₂ for activation) to enhance ligand versatility .
Q. What are the challenges in scaling up the synthesis of 2-amino-5-(tert-butoxy)benzoic acid, and how can they be mitigated?
Methodological Answer:
- Catalyst recycling : Immobilize Pd/C on mesoporous silica to improve recovery rates (>90%) and reduce metal leaching .
- Byproduct management : Optimize quenching protocols (e.g., slow acid addition to neutralize excess base) to prevent emulsion formation during workup .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
